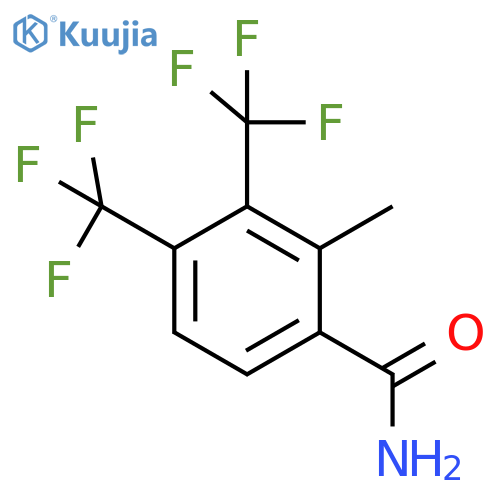

Cas no 1807123-02-9 (3,4-Bis(trifluoromethyl)-2-methylbenzamide)

1807123-02-9 structure

商品名:3,4-Bis(trifluoromethyl)-2-methylbenzamide

CAS番号:1807123-02-9

MF:C10H7F6NO

メガワット:271.159103631973

CID:5008784

3,4-Bis(trifluoromethyl)-2-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3,4-Bis(trifluoromethyl)-2-methylbenzamide

-

- インチ: 1S/C10H7F6NO/c1-4-5(8(17)18)2-3-6(9(11,12)13)7(4)10(14,15)16/h2-3H,1H3,(H2,17,18)

- InChIKey: IHSYNEOZEQMRRH-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(F)(F)F)=CC=C(C(N)=O)C=1C)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 323

- トポロジー分子極性表面積: 43.1

- 疎水性パラメータ計算基準値(XlogP): 2.9

3,4-Bis(trifluoromethyl)-2-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010004455-1g |

3,4-Bis(trifluoromethyl)-2-methylbenzamide |

1807123-02-9 | 97% | 1g |

1,564.50 USD | 2021-07-06 |

3,4-Bis(trifluoromethyl)-2-methylbenzamide 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1807123-02-9 (3,4-Bis(trifluoromethyl)-2-methylbenzamide) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量